molecular formula C18H13ClN4 B8675404 2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine CAS No. 138799-79-8

2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B8675404
CAS No.: 138799-79-8
M. Wt: 320.8 g/mol
InChI Key: SOTSROQZWMHDPT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:

    Formation of the imidazole ring: This can be achieved by the condensation of an aldehyde with an amine and a nitrile under acidic conditions.

    Introduction of the pyridine ring: This step involves the reaction of the imidazole intermediate with a pyridine derivative, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in studying the function of various biological pathways and molecular interactions.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.

    Receptor Binding: It can bind to certain receptors, modulating their activity and affecting downstream signaling pathways.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-(pyridin-2-yl)-imidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)-3-(pyridin-3-yl)-imidazo[4,5-b]pyridine
  • 2-(4-Chlorophenyl)-3-(pyridin-4-yl)-imidazo[4,5-b]pyridine

Uniqueness

2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields.

Properties

CAS No.

138799-79-8

Molecular Formula

C18H13ClN4

Molecular Weight

320.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(pyridin-2-ylmethyl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C18H13ClN4/c19-14-8-6-13(7-9-14)17-22-16-5-3-11-21-18(16)23(17)12-15-4-1-2-10-20-15/h1-11H,12H2

InChI Key

SOTSROQZWMHDPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C3=C(C=CC=N3)N=C2C4=CC=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chloro-N-[2-[(2-pyridinylmethyl)amino]-3-pyridinyl]benzamide (14.65 g, 0.0433 mol) prepared in the previous paragraph and ethylene glycol (145 mL) were heated at reflux for 1.5 hr and then stirred at room temperature overnight. The resulting solid was collected by filtration, rinsed several times with water, recrystallized from isopropanol/water and dried under high vacuum at 70° C. to give 10.36 g (74% yield) of the title compound, mp 144°-146° C.
Name
4-chloro-N-[2-[(2-pyridinylmethyl)amino]-3-pyridinyl]benzamide
Quantity
14.65 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Yield
74%

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